(R)-1-(3-Bromo-4-methoxybenzyl)-2-methylpiperazine
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Overview
Description
(2R)-1-[(3-Bromo-4-methoxyphenyl)methyl]-2-methylpiperazine is a chemical compound that features a piperazine ring substituted with a bromomethoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(3-Bromo-4-methoxyphenyl)methyl]-2-methylpiperazine typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with 2-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(3-Bromo-4-methoxyphenyl)methyl]-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 3-hydroxy-4-methoxyphenyl derivatives.
Reduction: Formation of 3-methoxyphenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-1-[(3-Bromo-4-methoxyphenyl)methyl]-2-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-1-[(3-Bromo-4-methoxyphenyl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethoxyphenyl group may facilitate binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-[(3-Chloro-4-methoxyphenyl)methyl]-2-methylpiperazine
- (2R)-1-[(3-Fluoro-4-methoxyphenyl)methyl]-2-methylpiperazine
- (2R)-1-[(3-Iodo-4-methoxyphenyl)methyl]-2-methylpiperazine
Uniqueness
(2R)-1-[(3-Bromo-4-methoxyphenyl)methyl]-2-methylpiperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further chemical modifications, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H19BrN2O |
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Molecular Weight |
299.21 g/mol |
IUPAC Name |
(2R)-1-[(3-bromo-4-methoxyphenyl)methyl]-2-methylpiperazine |
InChI |
InChI=1S/C13H19BrN2O/c1-10-8-15-5-6-16(10)9-11-3-4-13(17-2)12(14)7-11/h3-4,7,10,15H,5-6,8-9H2,1-2H3/t10-/m1/s1 |
InChI Key |
YLXKHPQDPXYMOF-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CNCCN1CC2=CC(=C(C=C2)OC)Br |
Canonical SMILES |
CC1CNCCN1CC2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
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